molecular formula C8H6ClFO B045902 2-Chloro-4'-fluoroacetophenone CAS No. 456-04-2

2-Chloro-4'-fluoroacetophenone

Cat. No.: B045902
CAS No.: 456-04-2
M. Wt: 172.58 g/mol
InChI Key: UJZWJOQRSMOFMA-UHFFFAOYSA-N
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Description

2-Chloro-4’-fluoroacetophenone is an organic compound with the molecular formula C8H6ClFO. It is a derivative of acetophenone, where the hydrogen atoms on the benzene ring are substituted by chlorine and fluorine atoms at the 2 and 4’ positions, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-4’-fluoroacetophenone typically involves a Friedel-Crafts acylation reaction. The process begins with the reaction of fluorobenzene with chloracetyl chloride in the presence of anhydrous aluminum trichloride as a catalyst. The reaction is carried out in an organic solvent such as dichloroethane at low temperatures (-3°C to -1°C). After the addition of chloracetyl chloride, the mixture is allowed to react for about an hour. The reaction mixture is then treated with concentrated hydrochloric acid to complete the reaction and isolate the product .

Industrial Production Methods: In industrial settings, the preparation method is optimized to reduce energy consumption and minimize waste production. One such method involves the use of ionic liquids as solvents, which can enhance the reaction efficiency and reduce the environmental impact. The reaction is carried out at ambient temperature, and the product is isolated by distillation .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4’-fluoroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Condensation Reactions: Often involve the use of organic solvents like ethanol and catalysts to facilitate the reaction.

    Reduction Reactions: Commonly use reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Scientific Research Applications

Synthesis Pathways

2-Chloro-4'-fluoroacetophenone can be synthesized through various methods, including halogenation of acetophenone derivatives. The compound's reactivity with nucleophiles and electrophiles allows for the formation of diverse chemical entities, which may possess biological activity.

Intermediate in Organic Synthesis

This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its derivatives are studied for their potential therapeutic applications, particularly in the development of antihyperlipidemic agents.

S-(Phenacyl)glutathione Derivatives

One notable application involves the synthesis of S-(phenacyl)glutathiones, which are analogs of glutathione known for their antioxidant properties. Research published in the Chemical & Pharmaceutical Bulletin demonstrated that these derivatives exhibit inhibitory activity against enzymes involved in cholesterol biosynthesis, indicating their potential use in treating hyperlipidemia.

Interaction studies have shown that this compound can form stable complexes with various nucleophiles, leading to compounds with potential biological activity. For instance, derivatives synthesized from this compound have been evaluated for their effects on enzyme inhibition and cellular processes .

Toxicity and Safety Considerations

The compound exhibits several hazardous properties, including acute toxicity if swallowed and severe skin burns upon contact. Safety data indicate that it is corrosive and poses environmental hazards . Proper handling protocols must be followed to mitigate risks associated with exposure.

Comparative Analysis of Related Compounds

To better understand the unique characteristics of this compound, a comparison with structurally similar compounds is provided below:

Compound NameStructure FeaturesUnique Characteristics
2-Chloroacetophenone Chlorine at position 2Lacks fluorine; used as an intermediate
4-Fluoroacetophenone Fluorine at position 4No chlorine; different reactivity profile
2-Bromo-4'-fluoroacetophenone Bromine instead of chlorineIncreased reactivity due to bromine
4-Chloro-2'-fluoroacetophenone Chlorine at position 4Different substitution patterns

Case Study 1: Antihyperlipidemic Agents

A study conducted by Wei Wang et al., published in Chemical & Pharmaceutical Bulletin, explored the synthesis of S-(phenacyl)glutathione derivatives from this compound. The research highlighted the compounds' ability to inhibit HMG-CoA reductase and cholesterol acyltransferase, suggesting their potential as therapeutic agents for managing cholesterol levels.

Case Study 2: Enzyme Interaction Studies

Research has also focused on the interaction of this compound with various nucleophiles, leading to the formation of biologically active compounds. These studies are crucial for understanding the compound's reactivity and potential applications in medicinal chemistry .

Mechanism of Action

The mechanism of action of 2-Chloro-4’-fluoroacetophenone involves its reactivity towards nucleophiles and electrophiles. The presence of both chlorine and fluorine atoms on the benzene ring enhances its electrophilic nature, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new chemical bonds and create complex molecules .

Comparison with Similar Compounds

2-Chloro-4’-fluoroacetophenone can be compared with other halogenated acetophenones, such as:

Each of these compounds has unique properties and reactivity profiles, making 2-Chloro-4’-fluoroacetophenone distinct in its applications and versatility.

Biological Activity

2-Chloro-4'-fluoroacetophenone (C₈H₆ClFO) is a halogenated aromatic compound with significant implications in medicinal chemistry and organic synthesis. This article explores its biological activity, including its synthesis, potential therapeutic applications, and toxicological profile.

Chemical Structure and Properties

This compound features a chlorinated and fluorinated acetophenone structure, characterized by:

  • Chlorine at the 2-position
  • Fluorine at the 4'-position relative to the acetophenone moiety

This unique arrangement contributes to its reactivity and potential biological activity. The compound appears as a yellowish liquid or crystalline solid, depending on purity and environmental conditions.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Friedel-Crafts acylation , where chloroacetyl chloride is reacted with fluorobenzene in the presence of ionic liquids to enhance yield and selectivity .

The reaction typically occurs at temperatures between 0°C and 30°C, achieving high conversion rates of over 95% .

Enzyme Inhibition

Research indicates that derivatives of this compound exhibit inhibitory activity against key enzymes involved in cholesterol biosynthesis. A study published in the Chemical & Pharmaceutical Bulletin demonstrated that S-(phenacyl)glutathione derivatives synthesized from this compound inhibited HMG-CoA reductase and cholesterol acyltransferase, suggesting potential applications as antihyperlipidemic agents.

Biotransformation Studies

Biotransformation studies have shown that this compound can be converted into enantiomerically pure alcohols using microbial cultures. For instance, in a study involving Rhodotorula rubra, the compound was biotransformed into (R)-2-chloro-1-(4'-fluorophenyl)-ethan-1-ol with over 99% enantiomeric excess after six days . This highlights its potential for use in asymmetric synthesis.

Toxicological Profile

This compound presents several hazards typical of haloaromatic compounds. The following safety classifications apply:

  • Acute toxicity : Toxic if swallowed; fatal if inhaled.
  • Skin and eye damage : Causes severe burns and eye damage.
  • Environmental hazard : Very toxic to aquatic life with long-lasting effects .

The handling of this compound requires strict adherence to safety protocols, including the use of protective equipment.

Comparative Analysis with Similar Compounds

The table below compares this compound with structurally similar compounds:

Compound NameStructure FeaturesUnique Characteristics
2-ChloroacetophenoneChlorine at position 2Lacks fluorine; used as an intermediate
4-FluoroacetophenoneFluorine at position 4No chlorine; different reactivity profile
2-Bromo-4'-fluoroacetophenoneBromine instead of chlorineIncreased reactivity due to bromine
4-Chloro-2'-fluoroacetophenoneChlorine at position 4Different substitution patterns

Each compound exhibits distinct reactivity profiles based on their halogen substituents' positions and types, influencing their biological activity and potential applications.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Chloro-4'-fluoroacetophenone in a laboratory setting?

Methodological Answer: The synthesis of this compound (CAS: 456-04-2) often involves halogenation or Friedel-Crafts acylation. A common route utilizes Grignard reagents, where 4-fluorophenylmagnesium bromide reacts with chloroacetyl chloride. Key considerations include:

  • Temperature Control : Maintain reaction temperatures below 0°C to avoid side reactions like over-halogenation.
  • Solvent Selection : Use anhydrous ether or THF to stabilize the Grignard intermediate .
  • Safety Protocols : Due to its toxicity (Risk Phrases: R23/25, R34) and irritancy (R36/37/38), use fume hoods, gloves, and eye protection .

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

Methodological Answer: Analytical characterization requires a multi-technique approach:

  • Melting Point Analysis : Compare observed melting point (47–50°C) with literature values .
  • NMR Spectroscopy : Use 1H^1H-NMR (DMSO-d6d_6 ) to identify key signals:
    • δ 7.41–8.13 (aromatic protons)
    • δ 4.98 (CH₂Cl group) .
  • Mass Spectrometry : Confirm molecular ion peak at m/z 172.59 (C₈H₆ClFO) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced Research Questions

Q. What methodologies are effective for achieving enantioselective reduction of this compound to chiral alcohols?

Methodological Answer: Enantioselective reduction requires engineered ketoreductases (KREDs). A proven strategy involves:

  • Enzyme Engineering : Mutate residues in the binding pocket of Candida glabrata KRED (CgKR1), such as Phe92 and Tyr208, to enhance (S)-selectivity.
  • Biotransformation Conditions :
    • Substrate concentration: 10–50 mM in phosphate buffer (pH 7.0).
    • Cofactor regeneration: Use glucose dehydrogenase (GDH) with NADPH.
    • Yield: >99% enantiomeric excess (ee) for (S)-2-chloro-1-(4-fluorophenyl)ethanol .

Q. How can contradictory NMR data be resolved when analyzing derivatives of this compound?

Methodological Answer: Contradictions in 1H^1H-NMR data (e.g., unexpected splitting or shifts) arise from dynamic effects or impurities. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H^1H-1H^1H and 1H^1H-13C^{13}C couplings. For example, the CH₂Cl group (δ 4.98) shows coupling with aromatic protons in HSQC .
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data.
  • Deuterium Exchange : Identify exchangeable protons (e.g., hydroxyls) to rule out tautomerism .

Q. What are the optimal storage conditions for this compound to prevent degradation?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to slow hydrolysis of the chloroacetyl group.
  • Moisture Control : Use desiccants (e.g., silica gel) in sealed containers.
  • Stability Data : The compound remains stable for >12 months under inert gas (N₂/Ar) .

Q. How do fluorine and chlorine substituents influence the reactivity of acetophenone derivatives in nucleophilic substitutions?

Methodological Answer:

  • Electron-Withdrawing Effects : The fluorine atom at the para-position deactivates the ring, reducing electrophilicity.
  • Leaving Group Ability : The chlorine at the α-position enhances susceptibility to nucleophilic attack (e.g., in Grignard or Suzuki reactions).
  • Comparative Reactivity :
    • This compound reacts 3× faster with amines than 4'-fluoroacetophenone due to Cl's leaving group ability .

Q. What strategies mitigate side reactions during the synthesis of this compound derivatives?

Methodological Answer:

  • Protection-Deprotection : Temporarily protect the ketone group with ethylene glycol to prevent unwanted aldol condensation.
  • Low-Temperature Quenching : After Grignard reactions, slowly add saturated NH₄Cl at –10°C to avoid exothermic decomposition .
  • Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) to separate halogenated byproducts .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for this compound?

Methodological Answer: Reported melting points range from 47–50°C to 52–54°C in some sources. To resolve:

  • Recrystallization : Purify using ethanol/water (70:30) and measure with a calibrated apparatus.
  • DSC Analysis : Differential scanning calorimetry provides precise phase transition data.
  • Impurity Profiling : Use GC-MS to detect trace solvents (e.g., THF) that depress melting points .

Properties

IUPAC Name

2-chloro-1-(4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZWJOQRSMOFMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196560
Record name 2-Chloro-4'-fluoroacetophenone
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Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

456-04-2
Record name 2-Chloro-4′-fluoroacetophenone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4'-fluoroacetophenone
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Record name 2-Chloro-4'-fluoroacetophenone
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Record name α-chloro-4-fluoroacetophenone
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Synthesis routes and methods

Procedure details

164 ml. (235.1 g., 2.04 moles) of chloroacetyl chloride is added over a 50 min. period to a mixture of 400 ml. (410 g., 4.22 moles) of fluorobenzene and 300 g. (2.25 moles) of anhydrous aluminum chloride stirred at 75° C. under nitrogen. The reaction mixture is stirred at 80° C. under nitrogen for 1 hour, cooled to 50° C., 500 ml. of fluorobenzene is added, and the reaction mixture is cooled to 0° C. and gradually (over a 30 min. period) siphoned into 1 l. of 6N. hydrochloric acid stirred at 0° C. (The temperature of the aqueous acid is maintained at or below 25° C. throughout the addition.) The quenched, acidified reaction mixture is stirred for 15 min., and the aqueous phase is separated and extracted with 350 ml. of fluorobenzene. The two organic phases are combined and washed twice with 500 ml. portions of 3N. hydrochloric acid and once with 500 ml. of water. The fluorobenzene is distilled at 30 mm. Hg. and 60° C. and, upon cooling, the obtained oily residue solidifies. The crude solid product need not be purified.
Quantity
235.1 g
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reactant
Reaction Step One
Quantity
410 g
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reactant
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Quantity
2.25 mol
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reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
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0 (± 1) mol
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Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Chloro-4'-fluoroacetophenone
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